![molecular formula C21H26N4O3 B1675669 2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine CAS No. 182633-59-6](/img/structure/B1675669.png)
2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY320954 is a synthetic organic compound known for its role as an antagonist of the 5-hydroxytryptamine 2A receptor . This receptor is a subtype of serotonin receptor, which is involved in various neurological processes. The molecular formula of LY320954 is C21H26N4O3, and it has a molecular weight of 382.46 g/mol .
Preparation Methods
The synthesis of LY320954 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific details on the reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
LY320954 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LY320954 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.
Biology: It is used to investigate the role of the 5-hydroxytryptamine 2A receptor in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as schizophrenia and depression.
Industry: It is used in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
LY320954 exerts its effects by binding to the 5-hydroxytryptamine 2A receptor and blocking its activity. This receptor is involved in the regulation of mood, cognition, and perception. By antagonizing this receptor, LY320954 can modulate the effects of serotonin and influence various neurological processes .
Comparison with Similar Compounds
LY320954 is unique in its high affinity and selectivity for the 5-hydroxytryptamine 2A receptor. Similar compounds include:
Ketanserin: Another antagonist of the 5-hydroxytryptamine 2A receptor, but with different pharmacokinetic properties.
Ritanserin: Similar in function but with a broader spectrum of activity against other serotonin receptors.
Mianserin: An antagonist of multiple serotonin receptors, including the 5-hydroxytryptamine 2A receptor.
These comparisons highlight the specificity and potential advantages of LY320954 in targeting the 5-hydroxytryptamine 2A receptor.
Properties
| 182633-59-6 | |
Molecular Formula |
C21H26N4O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(Z)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C21H26N4O3/c1-3-5-17-15(8-11-18(20(17)27)19(26)4-2)13-28-16-9-6-14(7-10-16)12-24-25-21(22)23/h6-12,27H,3-5,13H2,1-2H3,(H4,22,23,25)/b24-12- |
InChI Key |
TUJFUBGJRSXFHG-MSXFZWOLSA-N |
Isomeric SMILES |
CCCC1=C(C=CC(=C1O)C(=O)CC)COC2=CC=C(C=C2)/C=N\N=C(N)N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)CC)COC2=CC=C(C=C2)C=NN=C(N)N |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)CC)COC2=CC=C(C=C2)C=NN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LY320954; LY 320954; LY-320954; PDSP1_001629. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B1675587.png)

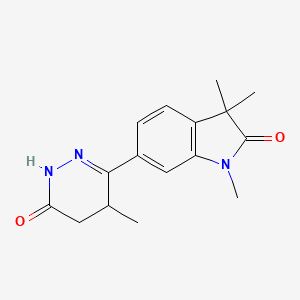
![6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675593.png)
![(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid](/img/structure/B1675595.png)
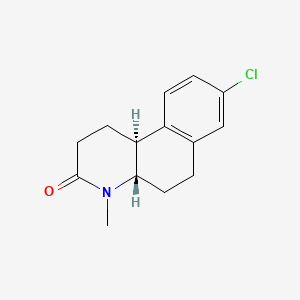
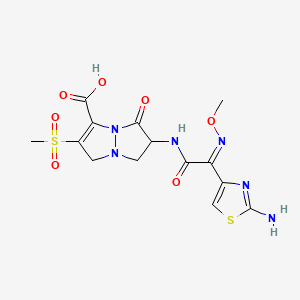
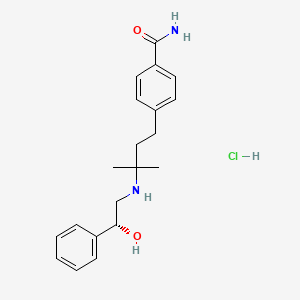
![3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1675602.png)

![6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL](/img/structure/B1675605.png)
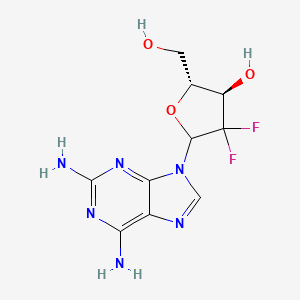
![N-(4-fluorophenyl)-4-methyl-5-[(thiophen-3-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B1675607.png)
![4-(2-((4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethyl)morpholine](/img/structure/B1675609.png)
